3-(4-bromo-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide
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Overview
Description
3-(4-bromo-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide typically involves multi-step organic reactions. The starting materials often include 4-bromopyrazole and other pyrazole derivatives. The synthetic route may involve:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Bromination: Introduction of the bromine atom to the pyrazole ring using brominating agents like N-bromosuccinimide (NBS).
Coupling reactions: The final step involves coupling the brominated pyrazole with the desired propanamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(4-bromo-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological studies: The compound can be used to study enzyme inhibition and receptor binding.
Material science: It can be incorporated into polymers and other materials to enhance their properties.
Organic synthesis: The compound can serve as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide involves its interaction with specific molecular targets. The bromine atom and the trifluoromethyl group play crucial roles in its binding affinity and selectivity. The compound can inhibit specific enzymes or receptors by forming stable complexes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromopyrazole
- 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
- N-(3-bromopropyl)propanamide
Uniqueness
The uniqueness of 3-(4-bromo-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide lies in its dual pyrazole rings and the presence of both bromine and trifluoromethyl groups
Properties
Molecular Formula |
C16H19BrF3N5O |
---|---|
Molecular Weight |
434.25 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]propanamide |
InChI |
InChI=1S/C16H19BrF3N5O/c17-12-9-22-24(10-12)7-4-15(26)21-5-1-6-25-13(11-2-3-11)8-14(23-25)16(18,19)20/h8-11H,1-7H2,(H,21,26) |
InChI Key |
DKPPYVWMTDXUSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCNC(=O)CCN3C=C(C=N3)Br)C(F)(F)F |
Origin of Product |
United States |
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